molecular formula C11H18N2O4 B1490934 (E)-4-(4-(2-methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid CAS No. 2098157-13-0

(E)-4-(4-(2-methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1490934
CAS No.: 2098157-13-0
M. Wt: 242.27 g/mol
InChI Key: DTQLFBIAKXPJBA-NSCUHMNNSA-N
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Description

(E)-4-(4-(2-methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid is a high-purity chemical compound featuring a piperazine moiety substituted with a 2-methoxyethyl group and a conjugated (E)-4-oxobut-2-enoic acid chain. This specific structure makes it a valuable intermediate in medicinal chemistry and antibacterial research . Compounds based on the 4-oxobut-2-enoic acid (or maleic acid) scaffold have been demonstrated to possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The piperazine ring is a prevalent pharmacophore in drug discovery, known for contributing to favorable pharmacokinetic properties and binding interactions with a variety of biological targets . The 2-methoxyethyl substitution on the piperazine nitrogen may enhance the molecule's solubility and is a feature worth investigating in structure-activity relationship (SAR) studies. This reagent is primarily intended for the synthesis of novel bioactive molecules and for probing biological mechanisms in antimicrobial and pharmaceutical research. It is supplied For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-4-[4-(2-methoxyethyl)piperazin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-17-9-8-12-4-6-13(7-5-12)10(14)2-3-11(15)16/h2-3H,4-9H2,1H3,(H,15,16)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQLFBIAKXPJBA-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1CCN(CC1)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(4-(2-methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the formation of the piperazine ring followed by the introduction of the methoxyethyl group and the oxobutenoic acid moiety. The general synthetic route includes:

  • Formation of the Piperazine Ring : This is achieved through cyclization reactions involving 1,2-diamine derivatives.
  • Alkylation : The methoxyethyl group is introduced via alkylation reactions using appropriate halides.
  • Oxobutenoic Acid Moiety : Synthesized through condensation reactions with malonic acid derivatives.

Biological Activity

The biological activity of this compound has been studied in various contexts, including antimicrobial, anti-inflammatory, and analgesic properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit moderate to good antimicrobial activity. For instance, a study evaluated various derivatives and found that many showed significant inhibition against bacterial strains, suggesting a potential role in developing new antimicrobial agents .

CompoundAntimicrobial ActivityReference
5eModerate
5kExcellent
5gModerate

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial properties, derivatives of oxobutenoic acids have demonstrated anti-inflammatory and analgesic effects in several studies. For example, certain substituted piperazine derivatives were reported to exhibit significant anti-inflammatory activity in animal models .

The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors and enzymes. The piperazine ring can facilitate binding to various biological targets, while the oxobutenoic acid moiety may engage in hydrogen bonding and other interactions that modulate biological responses.

Case Studies

Several case studies have highlighted the biological efficacy of compounds structurally related to this compound:

  • Study on Antimicrobial Efficacy : A series of synthesized compounds were screened for their antibacterial properties against common pathogens. Results indicated that modifications on the piperazine ring significantly influenced antimicrobial potency .
  • Anti-inflammatory Screening : In vivo studies demonstrated that certain derivatives reduced inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares key structural and functional attributes of (E)-4-(4-(2-methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid with similar compounds:

Compound Name Substituents on Piperazine/Piperidine Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes CAS Number Reference
This compound 2-Methoxyethyl C₁₀H₁₅N₂O₅ 243.24 Potential HDAC inhibition (inferred from structural analogs) Not Available
(E)-4-(4-Difluoromethylpiperidin-1-yl)-4-oxobut-2-enoic acid Difluoromethyl (piperidine core) C₁₀H₁₃F₂NO₃ 233.21 No direct activity reported; marketed as a research chemical 1995793-16-2
(Z)-4-(4-Ethylpiperazin-1-yl)-4-oxobut-2-enoic acid Ethyl C₁₀H₁₅N₂O₃ 212.25 Unknown activity; lower molecular weight may affect solubility 1164488-89-4
4-Oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid Phenyl C₁₄H₁₆N₂O₃ 260.29 No explicit data; phenyl group may enhance lipophilicity Not Available
(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid Nitrophenyl (non-piperazine) C₁₀H₇NO₅ 221.17 Used in safety studies; nitro group increases electrophilicity Not Available
(Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid Fluorophenyl (non-piperazine) C₁₀H₇FO₃ 194.16 Similar backbone; fluorophenyl enhances metabolic stability 60611-95-2

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-4-(4-(2-methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid?

  • Methodology : The compound can be synthesized via condensation reactions between maleic anhydride and amine-containing precursors. For example, analogous compounds like 4-(4-methylanilino)-4-oxobut-2-enoic acid are synthesized by reacting maleic anhydride with p-toluidine in ethanol under reflux, followed by recrystallization .
  • Key Steps :

  • React maleic anhydride with a substituted piperazine derivative (e.g., 2-methoxyethylpiperazine).
  • Optimize solvent choice (e.g., ethanol) and temperature (reflux conditions).
  • Purify via recrystallization or column chromatography.

Q. How is the structural characterization of this compound performed?

  • Analytical Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹, C=C stretch at ~1600 cm⁻¹) .
  • NMR Spectroscopy : Confirms regiochemistry and substituent positions (e.g., E-configuration confirmed by coupling constants J = 12–16 Hz for α,β-unsaturated carbonyl systems) .
  • Potentiometric Titration : Determines acid dissociation constants (pKa) for carboxyl groups .

Q. What are the common impurities or byproducts during synthesis?

  • Impurity Profiling :

  • Byproducts may include Z-isomers or incomplete condensation products.
  • Monitor via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC (C18 column, UV detection at 254 nm) .
  • Purification strategies include fractional crystallization or preparative HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and stereoselectivity?

  • Experimental Design :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while ethanol/water mixtures enhance stereocontrol .
  • Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate imine formation in analogous piperazine derivatives .
  • Temperature Control : Lower temperatures (0–5°C) favor E-isomer formation by slowing isomerization .
    • Data Analysis : Use response surface methodology (RSM) to model interactions between variables (e.g., solvent polarity, temperature) .

Q. How can contradictions in spectral data (e.g., NMR vs. IR) be resolved?

  • Case Study : If IR indicates a carbonyl group but NMR lacks corresponding signals:

  • Verify sample purity via HPLC-MS to rule out hydrate or salt forms .
  • Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and assign overlapping peaks .
  • Cross-reference with computational chemistry tools (e.g., DFT calculations for predicted NMR shifts) .

Q. What biological targets or mechanisms are associated with this compound?

  • Research Context : Analogous α,β-unsaturated carbonyl compounds exhibit:

  • Antiproliferative Activity : Inhibition of integrase enzymes (e.g., HIV-1 integrase) via Michael addition to catalytic residues .
  • Antifungal Properties : Interaction with fungal cell receptors, as seen in spiroimidazole derivatives .
    • Methodology :
  • Enzyme Assays : Measure IC₅₀ values using recombinant integrase or fungal cell cultures .
  • Molecular Docking : Simulate binding modes with Autodock Vina or Schrödinger Suite .

Q. How do structural modifications (e.g., substituent changes on piperazine) affect bioactivity?

  • Comparative Studies :

  • Replace the 2-methoxyethyl group with methyl or phenyl analogs to assess steric/electronic effects.
  • Evaluate changes in logP (lipophilicity) via HPLC retention time or shake-flask method .
  • Corrogate activity data (e.g., EC₅₀) with Hammett σ values or frontier orbital energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(4-(2-methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
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(E)-4-(4-(2-methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid

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